molecular formula C10H11BrN2 B8657690 [4-Bromo-2-(propan-2-yl)phenyl]cyanamide CAS No. 921631-61-0

[4-Bromo-2-(propan-2-yl)phenyl]cyanamide

Cat. No.: B8657690
CAS No.: 921631-61-0
M. Wt: 239.11 g/mol
InChI Key: KJCQFNWEEHISTP-UHFFFAOYSA-N
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Description

[4-Bromo-2-(propan-2-yl)phenyl]cyanamide is a substituted phenylcyanamide derivative featuring a bromine atom at the para position (C4) and an isopropyl group (-CH(CH3)2) at the ortho position (C2) of the aromatic ring.

Properties

CAS No.

921631-61-0

Molecular Formula

C10H11BrN2

Molecular Weight

239.11 g/mol

IUPAC Name

(4-bromo-2-propan-2-ylphenyl)cyanamide

InChI

InChI=1S/C10H11BrN2/c1-7(2)9-5-8(11)3-4-10(9)13-6-12/h3-5,7,13H,1-2H3

InChI Key

KJCQFNWEEHISTP-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=C(C=CC(=C1)Br)NC#N

Origin of Product

United States

Comparison with Similar Compounds

Key Characteristics:

  • Molecular Formula : C10H11BrN2
  • Molecular Weight : ~263.12 g/mol (calculated).
  • Substituent Effects: The bromine atom introduces steric bulk and electron-withdrawing effects, influencing reactivity and intermolecular interactions.

Structural and Functional Analogues

The following compounds share structural motifs with [4-Bromo-2-(propan-2-yl)phenyl]cyanamide, enabling comparative analysis:

Table 1: Key Properties of Comparable Compounds
Compound Name Molecular Formula Substituents (Phenyl Ring) Melting Point (°C) Key Applications Reference
[4-Bromo-2-(propan-2-yl)phenyl]cyanamide C10H11BrN2 4-Br, 2-isopropyl N/A Pharmaceutical intermediates Inferred
(4-Bromo-2-fluorophenyl)cyanamide C7H4BrFN2 4-Br, 2-F N/A Synthetic chemistry, drug design
(4-Bromo-2-propylphenyl)cyanamide C10H11BrN2 4-Br, 2-n-propyl N/A Research chemicals
[4-[5-Bromo-2-(2-methylpropoxy)phenyl]-5-cyano-6-hydroxypyrimidin-2-yl]cyanamide C17H15BrN4O2 Complex pyrimidinyl substituent N/A Medicinal chemistry
Key Observations:

Halogen vs.

Electronic Effects :

  • Bromine’s electron-withdrawing nature stabilizes the aromatic ring, directing electrophilic substitution reactions to meta positions.
  • Cyanamide’s -NH-C≡N group participates in resonance, altering charge distribution and reactivity .

Complex Derivatives :

  • The pyrimidinyl derivative demonstrates expanded applications in drug design due to its heterocyclic core, though its synthesis is more labor-intensive compared to simpler phenylcyanamides.

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